4-(3,4-dimethylphenyl)-2-[4-methyl-1-(4-nitrophenyl)piperazin-2-yl]phthalazin-1(2H)-one
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Overview
Description
4-(3,4-DIMETHYLPHENYL)-2-[4-METHYL-1-(4-NITROPHENYL)PIPERAZIN-2-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phthalazine core, substituted with a piperazine ring and nitrophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3,4-DIMETHYLPHENYL)-2-[4-METHYL-1-(4-NITROPHENYL)PIPERAZIN-2-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves multiple steps, typically starting with the preparation of the phthalazine core. The synthetic route may include:
Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the piperazine ring and nitrophenyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods would likely involve optimization of these steps to maximize yield and minimize costs, including the use of catalysts and automated processes.
Chemical Reactions Analysis
4-(3,4-DIMETHYLPHENYL)-2-[4-METHYL-1-(4-NITROPHENYL)PIPERAZIN-2-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,4-DIMETHYLPHENYL)-2-[4-METHYL-1-(4-NITROPHENYL)PIPERAZIN-2-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHYLPHENYL)-2-[4-METHYL-1-(4-NITROPHENYL)PIPERAZIN-2-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar compounds include other phthalazine derivatives and piperazine-substituted molecules. Compared to these compounds, 4-(3,4-DIMETHYLPHENYL)-2-[4-METHYL-1-(4-NITROPHENYL)PIPERAZIN-2-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:
Phthalazine Derivatives: Compounds with variations in the substituents on the phthalazine core.
Piperazine Derivatives: Molecules with different substituents on the piperazine ring.
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H27N5O3 |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-2-[4-methyl-1-(4-nitrophenyl)piperazin-2-yl]phthalazin-1-one |
InChI |
InChI=1S/C27H27N5O3/c1-18-8-9-20(16-19(18)2)26-23-6-4-5-7-24(23)27(33)31(28-26)25-17-29(3)14-15-30(25)21-10-12-22(13-11-21)32(34)35/h4-13,16,25H,14-15,17H2,1-3H3 |
InChI Key |
PMZKWCILKCTREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4CN(CCN4C5=CC=C(C=C5)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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